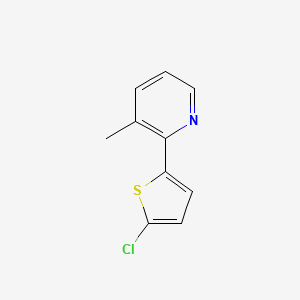

2-(5-Chloro-2-thienyl)-3-methylpyridine

CAS No.: 1187170-17-7

Cat. No.: VC2656170

Molecular Formula: C10H8ClNS

Molecular Weight: 209.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187170-17-7 |

|---|---|

| Molecular Formula | C10H8ClNS |

| Molecular Weight | 209.7 g/mol |

| IUPAC Name | 2-(5-chlorothiophen-2-yl)-3-methylpyridine |

| Standard InChI | InChI=1S/C10H8ClNS/c1-7-3-2-6-12-10(7)8-4-5-9(11)13-8/h2-6H,1H3 |

| Standard InChI Key | GKXBDRIFLMILFS-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)C2=CC=C(S2)Cl |

| Canonical SMILES | CC1=C(N=CC=C1)C2=CC=C(S2)Cl |

Introduction

Chemical Properties

Identification Data

The following table summarizes the key identification data for 2-(5-Chloro-2-thienyl)-3-methylpyridine:

| Property | Value |

|---|---|

| Chemical Name | 2-(5-Chloro-2-thienyl)-3-methylpyridine |

| CAS Registry Number | 1187170-17-7 |

| Molecular Formula | C₁₀H₈ClNS |

| Molecular Weight | 209.7 g/mol |

| Manufacturer | MATRIX SCIENTIFIC |

| Storage Conditions | Room temperature |

Source: FUJIFILM Wako product information

Chemical Reactivity

The reactivity of 2-(5-Chloro-2-thienyl)-3-methylpyridine can be predicted based on its structural components:

The pyridine nitrogen can act as a Lewis base and nucleophile, enabling the compound to participate in coordination chemistry with metals and in protonation reactions. The chlorine substituent on the thiophene ring represents a potential reactive site for nucleophilic aromatic substitution reactions, particularly under catalyzed conditions. This feature provides a handle for further synthetic modifications.

The methyl group at position 3 of the pyridine ring may exhibit reactivity typical of benzylic positions, potentially undergoing oxidation to aldehyde or carboxylic acid functionalities under appropriate conditions. Both aromatic rings may participate in electrophilic aromatic substitution reactions, though with different reactivity patterns due to the electronic influence of the heteroatoms.

Synthesis and Preparation

Precursors and Starting Materials

The synthesis of 2-(5-Chloro-2-thienyl)-3-methylpyridine would likely require the following key precursors:

| Precursor | Role in Synthesis |

|---|---|

| 3-Methylpyridine | Core pyridine structure |

| 2-Bromo-3-methylpyridine | Electrophilic coupling partner |

| 5-Chloro-2-thienylboronic acid | Nucleophilic coupling partner |

| Palladium catalysts | Facilitates cross-coupling |

| Bases (K₂CO₃, Cs₂CO₃) | Activates boronic acid derivatives |

| Solvents (THF, dioxane, DMF) | Reaction medium |

The choice of specific reagents and conditions would depend on factors such as functional group compatibility, desired yield, and scale of production.

Applications and Research Significance

Comparative Analysis with Related Compounds

To understand the potential significance of 2-(5-Chloro-2-thienyl)-3-methylpyridine, a comparison with structurally related compounds provides valuable context:

This comparison reveals how subtle structural variations—specifically the position of the methyl group on the pyridine ring—may influence the properties and potential applications of these compounds. The unique 3-methyl positioning in 2-(5-Chloro-2-thienyl)-3-methylpyridine likely confers distinct electronic, steric, and physicochemical properties that differentiate it from its isomers.

Current Research Status and Future Directions

Future Research Directions

Future research on 2-(5-Chloro-2-thienyl)-3-methylpyridine could productively focus on several areas:

Structure-Activity Relationship Studies: Comparative analysis with positional isomers could provide valuable insights into how subtle structural changes affect properties and biological activities. The specific influence of the methyl group at position 3 of the pyridine ring warrants investigation.

Materials Science Applications: Given that related compounds have shown promise in electronic materials, investigation of this compound's electronic, optical, and conductive properties could reveal potential applications in:

-

Organic light-emitting diodes (OLEDs)

-

Photovoltaic cells

-

Field-effect transistors

-

Sensors and detectors

Medicinal Chemistry Screening: Systematic evaluation of the compound's activity against various biological targets could identify potential therapeutic applications, particularly given the noted antimicrobial properties of related structures.

Synthetic Methodology Development: Optimization of synthetic routes for this compound could lead to more efficient preparation methods, potentially enabling larger-scale production for applications requiring significant quantities.

Coordination Chemistry: Investigation of the compound's ability to act as a ligand in metal complexes could lead to applications in catalysis or the development of new materials with unique properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume